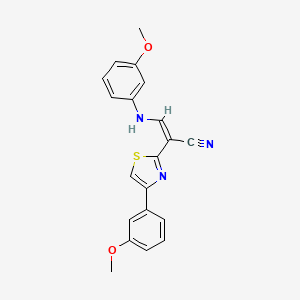

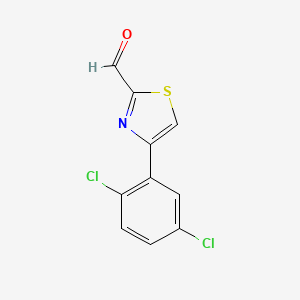

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

The chemical reactions of benzothiazole compounds can be complex and varied. For example, the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .科学的研究の応用

Anti-Tubercular Activity

The synthesis of new benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed derivatives of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit promising inhibition potency, making them potential candidates for combating tuberculosis .

Medicinal Chemistry and Drug Development

The benzothiazole scaffold is a valuable template for designing bioactive molecules. Researchers have explored the synthesis of N-(1,3-benzothiazol-2-yl)-arylamides, which can serve as lead compounds for drug development. These compounds are synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions .

Antibacterial Properties

N-(1,3-benzothiazol-2-yl)-benzamide (Btba) and its derivatives have been investigated for their antibacterial activity. These compounds exhibit potential against bacterial pathogens, making them relevant in the field of antimicrobial research .

Heterocyclic Chemistry

The benzothiazole moiety is a versatile heterocycle with diverse reactivity. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to access benzothiazole derivatives. These synthetic strategies contribute to the development of novel compounds with unique properties .

Structure-Activity Relationships (SAR) Studies

Understanding the relationship between molecular structure and biological activity is crucial. Researchers have investigated the SAR of new benzothiazole derivatives. By modifying specific functional groups, they aim to enhance anti-tubercular activity. Molecular docking studies against the target DprE1 provide insights into potential inhibitors .

Bioinformatics and Molecular Modeling

Computational approaches play a vital role in drug discovery. Researchers have employed molecular docking studies to predict the binding affinity of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide derivatives. These simulations aid in identifying potential drug candidates and understanding their interactions with target proteins .

These applications highlight the versatility and significance of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide in scientific research. If you need further details or additional fields, feel free to ask! 😊

作用機序

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacteria .

Mode of Action

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, preventing the synthesis of arabinogalactan and thereby disrupting the formation of the bacterial cell wall .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .

Pharmacokinetics

These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site of action .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria . This makes it a potential candidate for the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS/c14-8-5-7(6-16-11(8)15)12(19)18-13-17-9-3-1-2-4-10(9)20-13/h1-6H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAFOGKZLOESJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2761185.png)

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)

![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)

![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)